bicyclo[2.1.1]hexane-2-carbaldehyde
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Overview
Description
Bicyclo[2.1.1]hexane-2-carbaldehyde: is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[211]hexane family, which is known for its saturated, three-dimensional carbocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient construction of the bicyclic framework. The reaction conditions often require specific light sources, such as mercury lamps, to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition reactions. the use of specialized equipment and glassware is necessary to handle the reaction conditions . The scalability of these methods can be challenging, but advancements in photochemical reactor design are making it more feasible.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The aldehyde group is particularly reactive, making it a suitable candidate for nucleophilic addition reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde to a primary alcohol.
Substitution: Nucleophiles such as Grignard reagents can add to the carbonyl carbon, forming various substituted products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol .
Scientific Research Applications
Chemistry: Bicyclo[2.1.1]hexane-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical space, making it valuable in the development of novel compounds .
Biology and Medicine: In medicinal chemistry, bicyclo[2.1.1]hexane derivatives are investigated for their potential as bioisosteres of aromatic compounds. Their three-dimensional structure can improve the pharmacokinetic properties of drug candidates .
Industry: The compound’s reactivity and structural features make it useful in the synthesis of advanced materials and polymers. Its applications in industry are still being explored, but it holds promise for the development of new materials with unique properties .
Mechanism of Action
The mechanism by which bicyclo[2.1.1]hexane-2-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions can lead to the formation of new bonds and the construction of complex molecular architectures .
Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the context in which the compound is used. In medicinal chemistry, for example, bicyclo[2.1.1]hexane derivatives may interact with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere of meta-substituted benzene.
Bicyclo[4.1.1]octane: Explored for its potential in medicinal chemistry and material science.
Uniqueness: Bicyclo[2.1.1]hexane-2-carbaldehyde stands out due to its specific bicyclic structure and the presence of the aldehyde group. This combination provides unique reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2624133-85-1 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.2 |
Purity |
95 |
Origin of Product |
United States |
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